molecular formula C4H13N3O3S B14010677 piperazine;sulfamic acid CAS No. 6941-89-5

piperazine;sulfamic acid

Cat. No.: B14010677
CAS No.: 6941-89-5
M. Wt: 183.23 g/mol
InChI Key: DRWIELMMRDEXTB-UHFFFAOYSA-N
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Description

Contextual Significance of Piperazine (B1678402) and Sulfamic Acid in Contemporary Chemical Science

Piperazine and its derivatives are of significant importance in medicinal chemistry and materials science. Piperazine is a six-membered ring containing two nitrogen atoms at opposing positions. nih.gov This structure is a common scaffold in drug discovery, found in a wide array of pharmaceuticals with diverse biological activities, including anticancer, antidepressant, and antimicrobial properties. rsc.orgthieme-connect.commdpi.com The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which can enhance the solubility and bioavailability of drug candidates. mdpi.com

Sulfamic acid (H₃NSO₃) is a strong, solid acid that is less corrosive than other mineral acids like sulfuric or hydrochloric acid. ugm.ac.id It finds applications as a cleaning agent, a catalyst in chemical synthesis, and in the production of various chemical products. ugm.ac.idwalshmedicalmedia.comtaylorandfrancis.com In materials science, sulfamic acid has been used to functionalize materials to enhance their catalytic activity and stability. rsc.org

The combination of piperazine and sulfamic acid into a single compound offers the potential to create materials with novel properties, leveraging the biological relevance of piperazine and the acidic and catalytic nature of sulfamic acid.

Overview of Interdisciplinary Research Perspectives on the Chemical Compound

Research on piperazine;sulfamic acid and related compounds spans several disciplines:

Medicinal and Pharmaceutical Chemistry: Researchers have explored the synthesis of piperazine-containing sulfamates as potential therapeutic agents. For instance, piperazinyl-ureido sulfamates have been designed and evaluated as steroid sulfatase inhibitors, which are targets in oncology. nih.gov Additionally, sulfamates incorporating piperazinyl-ureido moieties have been synthesized and tested as inhibitors for carbonic anhydrase, another important drug target. nih.gov

Atmospheric and Environmental Chemistry: The interaction between piperazine and sulfuric acid (a related sulfur-containing acid) is relevant to atmospheric science. Studies have investigated how piperazine can enhance the formation of new particles based on sulfuric acid in the atmosphere, which has implications for air quality and climate. au.dkacs.org The atmospheric degradation of piperazine, including its reaction with acids, is also an area of active research. acs.org

Scope and Focused Areas of the Comprehensive Research Outline

This article will focus exclusively on the chemical compound this compound within the context of academic research. The content will adhere to the following key areas:

Synthesis and Physicochemical Properties: Detailed examination of the methods used to synthesize this compound and its fundamental chemical and physical characteristics.

Structural Analysis: In-depth analysis of the compound's crystal structure, including bond lengths, bond angles, and the nature of intermolecular interactions.

Research Applications: A review of the applications of this compound in various research domains, supported by specific findings.

The article will present detailed research findings and utilize data tables to provide a clear and concise summary of key information.

Detailed Research Findings

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a straightforward acid-base reaction between piperazine and sulfamic acid. A common method involves the slow evaporation of an aqueous mixture of the two reactants at room temperature. iucr.org

Table 1: Physicochemical Properties of Piperazine and Sulfamic Acid

PropertyPiperazineSulfamic Acid
IUPAC Name PiperazineSulfamic acid
CAS Number 110-85-05329-14-6
Molecular Formula C₄H₁₀N₂H₃NO₃S
Molecular Weight 86.14 g/mol 97.09 g/mol
Appearance Colorless or white, needle-like crystalsWhite crystalline solid
Odor Amine-likeOdorless
Melting Point 106 °C (223 °F)~205 °C (401 °F) with decomposition
Solubility in Water Freely solubleSoluble

Data sourced from PubChem CID 4837 and Hazardous Substance Fact Sheet for Sulfamic Acid. nih.govnj.gov

Structural Analysis of Piperazine Salts

The crystal structure of salts formed from piperazine and sulfonic acids reveals important details about their molecular arrangement. In the case of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), a related compound, the piperazine ring adopts a chair conformation. iucr.org The crystal structure is stabilized by a three-dimensional network of N-H···O and C-H···O hydrogen bonds. iucr.org

Research on piperazine-templated copper(II) sulfate (B86663) shows a zero-dimensional compound composed of doubly protonated piperazine cations, hexahydrated copper cations, and sulfate anions. koreascience.kr The crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds. koreascience.kr

Table 2: Crystallographic Data for a Related Piperazine Salt (piperazine-1,4-diium bis(4-aminobenzenesulfonate))

ParameterValue
Crystal System Orthorhombic
Space Group P b c a
a (Å) 10.1709 (4)
b (Å) 8.4461 (3)
c (Å) 21.5569 (9)
V (ų) 1851.83 (12)
Z 4

Data sourced from IUCr Journals. iucr.org

Properties

CAS No.

6941-89-5

Molecular Formula

C4H13N3O3S

Molecular Weight

183.23 g/mol

IUPAC Name

piperazine;sulfamic acid

InChI

InChI=1S/C4H10N2.H3NO3S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4)

InChI Key

DRWIELMMRDEXTB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.NS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of Piperazine (B1678402);Sulfamic Acid Salts and Related Adducts

The formation of a salt between piperazine and sulfamic acid is fundamentally an acid-base reaction resulting in a proton transfer salt. Piperazine, a cyclic diamine, acts as a Brønsted-Lowry base, while sulfamic acid (H₃NSO₃), a strong inorganic acid, serves as the Brønsted-Lowry acid. sciencemadness.orgresearchgate.netwikipedia.org The synthesis of such salts typically involves direct combination of the acidic and basic components in a suitable solvent.

The general principle for forming these salts involves dissolving both piperazine and sulfamic acid in a solvent, often in stoichiometric ratios. The proton from the sulfamic acid is transferred to one or both of the nitrogen atoms of the piperazine ring, forming the piperazinium cation and the sulfamate (B1201201) anion. The resulting salt then precipitates from the solution or is isolated by solvent evaporation. The stoichiometry of the resulting salt (e.g., 1:1 or 1:2 piperazine to sulfamic acid) can be influenced by the reaction conditions and the molar ratios of the reactants used. This approach has been successfully applied to form various drug-drug salts, for instance, between non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and piperazine, which significantly improves the physicochemical properties of the parent drug. researchgate.net

Studies on other sulfa drugs, such as sulfamethazine, with strong organic acids have demonstrated the formation of stable, crystalline proton-transfer compounds. nih.gov In these structures, the protonated sulfonamide forms distinct hydrogen-bonding patterns with the conjugate base of the acid. nih.gov A similar interaction would be expected between the protonated piperazine cation and the sulfamate anion.

Table 1: Reactants for Proton Transfer Salt Formation

Reactant Chemical Formula Role
Piperazine (CH₂CH₂NH)₂ Base

Ionic cocrystals are a class of multicomponent materials where the constituents exist in their ionic forms as a result of proton transfer, yet are assembled in a crystalline lattice. The preparation of an ionic cocrystal involving piperazine and sulfamic acid would follow established cocrystallization techniques. Common methods can be broadly categorized as solution-based or solid-based. nih.gov

Solution-Based Methods:

Solvent Evaporation: This is the most common technique for growing high-quality single crystals. nih.gov It involves dissolving stoichiometric amounts of piperazine and sulfamic acid in a suitable solvent. Slow evaporation of the solvent allows for the gradual formation of the ionic cocrystal. nih.gov For example, an ionic cocrystal of glycine and sulfamic acid was successfully prepared by dissolving the components in a 2:1 molar ratio in water and allowing the solution to evaporate slowly at 50 °C. nih.gov

Reaction Cocrystallization: This method is useful when the components have different solubilities. The reactants are mixed in non-stoichiometric concentrations to create a supersaturated solution from which the cocrystal precipitates. nih.gov

Solid-Based Methods:

Grinding: This technique involves the physical grinding of the two solid components together, either neat (dry grinding) or with the addition of a small amount of a liquid (liquid-assisted grinding). nih.gov The mechanical force initiates the acid-base reaction and crystal formation.

In the case of a piperazine-sulfamic acid system, the strong acidic nature of sulfamic acid and the basicity of piperazine would facilitate the proton transfer necessary to form an ionic cocrystal. sciencemadness.orgwikipedia.org The resulting crystal lattice would be stabilized by strong hydrogen bonds between the piperazinium cation and the sulfamate anion. The crystal engineering of such materials can enhance physicochemical properties. researchgate.netdntb.gov.ua

Developing synthetic strategies for conjugates of functionalized piperazine and sulfamic acid involves a two-step conceptual approach: first, the synthesis of a functionalized piperazine, and second, its conjugation with sulfamic acid. Piperazine is a highly prevalent scaffold in medicinal chemistry, but its structural diversity is often limited to substitutions at the nitrogen atoms. researchgate.netmdpi.comresearchwithnj.com Recent advances have focused on the C-H functionalization of the piperazine ring to create more complex and diverse structures. researchgate.netmdpi.com

Strategies for Piperazine Functionalization:

N-Alkylation/N-Arylation: The nitrogen atoms of piperazine are readily alkylated or arylated through reactions like Buchwald-Hartwig coupling, the Ullmann–Goldberg reaction, or nucleophilic aromatic substitution (SNAr). wikipedia.orgmdpi.com

C-H Functionalization: Direct functionalization of the carbon atoms of the piperazine ring has been achieved using photoredox catalysis. researchgate.netmdpi.com This allows for the introduction of aryl, vinyl, and other groups at the C2 position of the piperazine ring. mdpi.com

Building Block Approach: Complex substituted piperazines can be constructed from acyclic precursors. For example, 2,3-substituted piperazine-2-acetic acid esters can be synthesized in five steps from optically pure amino acids, which are converted to 1,2-diamines before cyclization. nih.gov

Once a piperazine derivative with a desired functional group is synthesized, it can be conjugated to sulfamic acid. If the functional group on the piperazine is, for example, an alcohol, it could potentially react with sulfamic acid upon heating to form an organosulfate, with the product being an ammonium salt. sciencemadness.orgwikipedia.org If the functionalization is at the carbon position, the remaining N-H groups of the piperazine moiety would still be available to react with sulfamic acid to form a proton transfer salt, as described previously.

Reaction Mechanisms and Pathways Involving Piperazine and Sulfamic Acid

Sulfamic acid is a versatile, non-hygroscopic, and easy-to-handle crystalline solid that acts as a strong Brønsted-Lowry acid catalyst in a variety of organic transformations. researchgate.net Its zwitterionic nature in certain media contributes to its catalytic activity. researchgate.net

Catalytic Applications and Mechanisms:

Acid Catalysis: Sulfamic acid is an effective catalyst for reactions such as esterification, Biginelli condensation, and Michael additions. researchgate.net Its utility stems from its non-corrosive, non-volatile, and inexpensive nature, making it a green alternative to catalysts like HCl and H₂SO₄. researchgate.net

Reaction with Alcohols: When heated, sulfamic acid reacts with alcohols to yield the corresponding organosulfates as their ammonium salts. sciencemadness.orgwikipedia.org This reaction is milder than using reagents like chlorosulfonic acid and does not sulfonate aromatic rings. wikipedia.org

Reaction with Nitrous and Nitric Acid: Sulfamic acid reacts with nitrous acid (HNO₂) to produce nitrogen gas (N₂) and sulfuric acid. sciencemadness.orgwikipedia.org With concentrated nitric acid (HNO₃), it yields nitrous oxide (N₂O) and sulfuric acid. sciencemadness.orgwikipedia.org Mechanistic studies of the reaction with nitric acid show it occurs in multiple stages, with the rate-determining step involving a nitronium ion ([NO₂]⁺) in the transition state.

Hypochlorite Scavenger: It reacts with hypochlorite ions and is therefore used as a scavenger in oxidation reactions like the Pinnick oxidation. wikipedia.org

Table 2: Selected Reactions Involving Sulfamic Acid

Reactant Product(s) Conditions Reference
Nitrous Acid (HNO₂) H₂SO₄ + N₂ + H₂O - sciencemadness.orgwikipedia.org
Nitric Acid (HNO₃) H₂SO₄ + N₂O + H₂O Concentrated acid sciencemadness.orgwikipedia.org

The formation of a salt between piperazine and sulfamic acid is governed by fundamental acid-base principles. Piperazine is a basic organic compound with two secondary amine groups. wikipedia.orgnih.gov The pKb values for piperazine are 5.35 and 9.73, indicating its capacity to accept protons. wikipedia.org Sulfamic acid is a moderately strong acid with a pKa of 0.995. sciencemadness.org

The mechanism of salt formation involves the transfer of a proton (H⁺) from the sulfonic acid group (-SO₃H) of sulfamic acid to one of the nitrogen atoms of the piperazine ring. This results in the formation of a piperazinium cation and a sulfamate anion (H₂NSO₃⁻).

HN(CH₂CH₂)₂NH + H₃NSO₃ ⇌ H₂N⁺(CH₂CH₂)₂NH + H₂NSO₃⁻

Given that piperazine has two basic nitrogen atoms, it can potentially accept a second proton to form a dication, particularly if sulfamic acid is present in excess.

H₂N⁺(CH₂CH₂)₂NH + H₃NSO₃ ⇌ H₂N⁺(CH₂CH₂)₂N⁺H₂ + H₂NSO₃⁻

The resulting ionic species, the piperazinium cation(s) and the sulfamate anion, are held together by strong electrostatic interactions and hydrogen bonds in the solid state, forming a stable crystalline salt. This principle of proton transfer is the basis for creating drug-drug salts and ionic cocrystals to modify the physical properties of active pharmaceutical ingredients. researchgate.netnih.gov The formation of these multicomponent crystals is driven by the formation of new, stable hydrogen bonds between the components. researchgate.net

Theoretical and Experimental Investigation of Degradation Pathways

The chemical stability of the piperazine moiety is a critical factor in its application, particularly in environments involving elevated temperatures and oxidative conditions, such as industrial CO₂ capture processes. Extensive research combining experimental analysis and theoretical calculations has been conducted to elucidate the complex degradation pathways of piperazine. This research has primarily focused on thermal and oxidative degradation mechanisms. While the specific degradation of the "piperazine;sulfamic acid" salt is not extensively detailed in existing literature, the degradation pathways invariably involve the piperazine ring.

Thermal Degradation:

Experimental studies show that the thermal degradation of aqueous piperazine is significantly influenced by temperature, piperazine concentration, and carbon dioxide (CO₂) loading. researchgate.net The process is generally modeled with first-order kinetics with respect to the piperazine concentration. utexas.eduacs.org For instance, at 150°C, 8 m piperazine (PZ) degrades with a first-order rate constant (k₁) of 6.1 x 10⁻⁹ s⁻¹. acs.org The degradation demonstrates a clear Arrhenius dependence on temperature, with a calculated activation energy of 183.5–184 kJ/mol. utexas.eduacs.org

The proposed mechanism for thermal degradation is believed to initiate via a nucleophilic substitution (Sɴ2) reaction. researchgate.netutexas.edu This involves the attack of a neutral piperazine molecule at the α-carbon of a protonated piperazine molecule (H⁺PZ), leading to the opening of the piperazine ring. researchgate.net This initial step highlights that the protonated form of piperazine is the active species initiating the degradation cascade. researchgate.net Subsequent Sɴ2 reactions can then lead to a variety of degradation products. utexas.edu

Computational studies, utilizing density functional theory (DFT) and ab initio metadynamics simulations, have provided deeper insights into these mechanisms. acs.orgacs.org These theoretical models support the experimental findings and help rationalize the formation of observed products by calculating the reaction energy and activation barriers for proposed pathways. acs.orgresearchgate.net For example, simulations have detailed the reaction between PZ and protonated PZ to form an intermediate, which then reacts further to yield major and minor products, explaining the experimentally observed product distribution. acs.org

The most abundant products identified from the thermal degradation of piperazine are N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine (AEP). researchgate.netutexas.eduresearchgate.net Together, these compounds can account for a significant portion of the degraded piperazine. researchgate.netutexas.edu

Oxidative and Photo-Oxidative Degradation:

In the presence of oxygen and under atmospheric conditions, piperazine degradation proceeds through different pathways, often initiated by hydroxyl (OH) radicals. acs.org Experimental investigations in atmospheric simulation chambers have determined the rate coefficient for the reaction of piperazine with OH radicals to be kₗ₋ₚᵢₚₑᵣₐⲿᵢₙₑ = (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 ± 2 K. acs.org

The reaction with OH radicals can proceed via two main routes: hydrogen abstraction from a C-H bond or from an N-H bond. acs.org Product analysis reveals that both pathways occur, leading to different sets of products. acs.org Major products from these pathways include 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine (B131163), and 1-nitrosopiperazine (B26205). acs.org In broader oxidative conditions, other products such as ethylenediamine, formic acid, and 1-piperazinecarboxaldehyde have been identified. acs.org

The catalytic effect of various metals on piperazine oxidation has also been studied. While iron and stainless steel metals are found to be weak catalysts, copper (Cu²⁺) can rapidly catalyze oxidation. utexas.edu

Theoretical studies have been crucial in mapping the potential energy surfaces for the reactions of piperazine radicals with atmospheric species like O₂, NO, and NO₂. acs.org Quantum chemistry calculations help to predict the branching ratios between different reaction pathways and corroborate the product distributions observed in experiments. acs.org For instance, theoretical models predict that the Cl-atom-initiated oxidation of piperazine proceeds with 99.8% N-H abstraction at 298 K. acs.org

Catalysis by Piperazine;sulfamic Acid Systems

Sulfamic Acid as a Heterogeneous and Homogeneous Catalyst

Sulfamic acid (H₂NSO₃H) has emerged as a versatile and efficient catalyst in organic synthesis, demonstrating high efficacy in a variety of organic transformations. dntb.gov.uaresearchgate.net It is recognized as a green catalyst due to its low cost, high stability, non-corrosive, non-hygroscopic, and non-volatile nature. nih.govscielo.br Its miscibility with water also facilitates easy recycling, a key principle of green chemistry. nih.gov Sulfamic acid can function as both a homogeneous and heterogeneous catalyst and has been effectively used in numerous acid-catalyzed reactions. nih.govresearchgate.net

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly valued in organic and medicinal chemistry for their ability to synthesize complex molecules in a single step, thereby increasing atom economy and reducing waste. nih.govresearchgate.net Sulfamic acid has proven to be a highly effective catalyst for various MCRs. dntb.gov.uaresearchgate.net

One notable application is in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.govscielo.br N-alkylated sulfamic acid derivatives have also been developed as promising organocatalysts for the synthesis of fatty dihydropyrimidinones via the Biginelli reaction, demonstrating good yields. scielo.br

Another significant MCR catalyzed by sulfamic acid is the Hantzsch reaction for the synthesis of 1,4-dihydropyridines. researchgate.netnih.gov The catalytic activity of sulfamic acid loaded on aluminum zirconium phosphate (B84403) (AZP) materials has been successfully evaluated for this reaction, yielding structurally diverse 1,4-dihydropyridines in high yields under mild conditions. researchgate.net

Furthermore, sulfamic acid has been employed in the three-component synthesis of homoallylic amines from aldehydes, anilines, and allyltributylstannane (B1265786) under solvent-free conditions, showcasing excellent yields and catalyst recyclability. researchgate.net It also catalyzes the synthesis of 4-oxo-tetrahydroindoles under ball milling conditions, offering advantages such as mild reaction conditions, improved selectivity, and higher isolated yields. nih.govresearchgate.net

The following table summarizes the application of sulfamic acid in various MCRs:

Multicomponent ReactionReactantsProductCatalyst SystemKey Advantages
Biginelli ReactionAldehyde, β-ketoester, Urea/ThioureaDihydropyrimidinonesSulfamic Acid / N-alkylated Sulfamic AcidGood yields, Organocatalysis
Hantzsch ReactionAldehyde, β-ketoester, Ammonia1,4-DihydropyridinesSulfamic Acid / SA-AZPHigh yields, Mild conditions
Homoallylic Amine SynthesisAldehyde, Aniline, AllyltributylstannaneHomoallylic AminesSulfamic AcidExcellent yields, Solvent-free, Recyclable catalyst
4-Oxo-tetrahydroindole SynthesisDimedone, Phenacyl bromide, Aniline4-Oxo-tetrahydroindolesSulfamic AcidHigh yields, Mild conditions, Ball milling

Catalysis in the Synthesis of Heterocyclic Compounds

Sulfamic acid is a highly efficient catalyst for the synthesis of a wide array of heterocyclic compounds. dntb.gov.uaresearchgate.net Its application extends to the production of various O- and N-heterocycles. dntb.gov.uaresearchgate.netbohrium.com

For instance, sulfamic acid has been successfully used in the one-pot synthesis of pyranocoumarins through the condensation of 4-chloro-3-formylcoumarin with different active methylene (B1212753) compounds in aqueous media. researchgate.net This method proceeds via Knoevenagel condensation, Michael addition, and cyclization sequences. researchgate.net

The synthesis of spiro-oxindole fused dihydroquinazolinone derivatives has also been achieved through a one-pot, three-component reaction of isatoic anhydride, primary anilines, and substituted isatins using a catalytic amount of sulfamic acid in water. researchgate.net This protocol provides excellent yields in a short reaction time. researchgate.net

Furthermore, sulfamic acid catalyzes the synthesis of 4-oxo-tetrahydroindoles from dimedone, phenacyl bromide, and primary amines. nih.gov The plausible mechanism involves the initial alkylation of dimedone followed by reaction with the amine to form an enamine intermediate, which then undergoes cyclization. nih.gov

A summary of sulfamic acid's role in synthesizing various heterocyclic compounds is presented below:

Heterocyclic CompoundSynthetic RouteCatalystReaction Conditions
PyranocoumarinsCondensation of 4-chloro-3-formylcoumarin and active methylene compoundsSulfamic AcidAqueous media
Spiro-oxindole fused dihydroquinazolinonesReaction of isatoic anhydride, primary anilines, and isatinsSulfamic AcidWater, Reflux
4-Oxo-tetrahydroindolesReaction of dimedone, phenacyl bromide, and primary aminesSulfamic AcidBall milling
Indole-Uracil HybridsReaction of 6-aminouracils, aromatic aldehydes, and indolesSulfamic AcidWater, Room temperature

Green Chemistry Approaches in Sulfamic Acid Catalysis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are central to the application of sulfamic acid in catalysis. hilarispublisher.com Sulfamic acid itself is considered a green catalyst due to its favorable properties such as being non-toxic, inexpensive, and recyclable. scielo.brresearchgate.net

A significant green aspect of sulfamic acid catalysis is the ability to perform reactions under solvent-free conditions or in environmentally benign solvents like water. researchgate.netresearchgate.net For example, the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines using sulfamic acid as a catalyst is conducted in water, offering operational simplicity and high yields. researchgate.net Similarly, the synthesis of α-hydroxy phosphonates has been achieved under solvent-free conditions using ultrasound irradiation, leading to better yields and shorter reaction times. researchgate.net

The reusability of the catalyst is another cornerstone of green chemistry. researchgate.net Sulfamic acid can often be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.netresearchgate.net In the synthesis of 4-oxo-tetrahydroindoles, sulfamic acid was effectively recycled for five cycles with only a minor decrease in product yield. nih.gov

Furthermore, the use of energy-efficient techniques like ball milling and ultrasound irradiation in conjunction with sulfamic acid catalysis contributes to the green credentials of these synthetic protocols. nih.govresearchgate.net These methods often lead to increased reactivity and selectivity, reducing reaction times and energy consumption. nih.gov

Functionalized Piperazine-Sulfamic Acid Hybrid Catalysts

To enhance the catalytic efficiency and reusability of sulfamic acid, researchers have developed hybrid catalysts by immobilizing it on various solid supports, often incorporating piperazine (B1678402) moieties. These functionalized catalysts combine the acidic properties of sulfamic acid with the structural benefits of the support and the basic nature of piperazine.

Design and Synthesis of Silica-Bonded Propylpiperazine-N-Sulfamic Acid Catalysts

A notable example of a functionalized catalyst is silica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid. researchgate.net This heterogeneous catalyst is prepared by the reaction of 3-piperazine-N-propylsilica with chlorosulfonic acid. researchgate.net The resulting material is a recyclable catalyst with applications in various organic syntheses. researchgate.net

The catalytic activity of silica-bonded propylpiperazine-N-sulfamic acid (SBPPSA) has been demonstrated in the synthesis of α-aminonitriles via a one-pot, three-component condensation of aldehydes, amines, and trimethylsilyl (B98337) cyanide. researchgate.net It has also been employed as a recyclable catalyst for the synthesis of highly substituted imidazoles. researchgate.net

The synthesis of SBPPSA involves the initial functionalization of silica (B1680970) gel with a propylpiperazine group, followed by sulfonation. The structure and properties of the catalyst are typically characterized by techniques such as Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and elemental analysis.

Mesoporous Silica Nanoparticle Functionalization with Homopiperazine (B121016) Sulfamic Acid

Mesoporous silica nanoparticles (MSNs) have gained significant attention as catalyst supports due to their high surface area, tunable pore size, and ease of functionalization. nih.gov Functionalizing MSNs with homopiperazine sulfamic acid results in a highly efficient and reusable nanocatalyst (MSNs-HPZ-SO₃H). x-mol.netrsc.org

The synthesis of MSNs-HPZ-SO₃H involves the modification of the MSN surface with homopiperazine, followed by treatment with a sulfonating agent. This catalyst has been successfully employed in the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols from aromatic aldehydes, amides/urea, and β-naphthol under thermal, solvent-free conditions. researchgate.netrsc.orgrsc.org It has also been used for the efficient synthesis of α-aminonitriles through the Strecker reaction of aldehydes or ketones with amines and trimethylsilyl cyanide under solvent-free conditions. x-mol.net

The advantages of this protocol include simplicity, short reaction times, high yields, ease of product isolation, and excellent reusability of the catalyst. x-mol.net The catalyst's structure and properties are confirmed using various analytical techniques, including X-ray diffraction (XRD), SEM, FT-IR, TGA-DTA, and nitrogen adsorption-desorption analysis. researchgate.netrsc.org

The following table provides a comparative overview of the functionalized piperazine-sulfamic acid hybrid catalysts:

CatalystSupport MaterialFunctional GroupSynthetic ApplicationKey Features
Silica-bonded Propylpiperazine-N-Sulfamic Acid (SBPPSA)Silica GelPropylpiperazine-N-Sulfamic Acidα-Aminonitriles, ImidazolesRecyclable, Heterogeneous
Mesoporous Silica Nanoparticle-Homopiperazine Sulfamic Acid (MSNs-HPZ-SO₃H)Mesoporous Silica NanoparticlesHomopiperazine Sulfamic Acid1-Amidoalkyl-2-naphthols, α-AminonitrilesHigh efficiency, Reusable, Nanocatalyst, Solvent-free conditions

Catalytic Performance and Recyclability Studies

Recent research has highlighted the catalytic efficacy of piperazine;sulfamic acid systems, particularly when immobilized on solid supports like mesoporous silica nanoparticles (MSNs). A notable example is the development of homopiperazine sulfamic acid functionalized mesoporous silica nanoparticles (MSNs-HPZ-SO3H). This solid acid catalyst has proven to be highly efficient in promoting multicomponent reactions, such as the one-pot synthesis of 1-amidoalkyl-2-naphthols from aromatic aldehydes, amides or urea, and β-naphthol under solvent-free conditions. researchgate.netrsc.org

The performance of the MSNs-HPZ-SO3H catalyst in the synthesis of 1-amidoalkyl-2-naphthols is summarized in the table below. The reactions were conducted under thermal, solvent-free conditions, showcasing the catalyst's ability to provide high yields in relatively short reaction times.

Catalytic Performance of MSNs-HPZ-SO3H in the Synthesis of 1-amidoalkyl-2-naphthols

Entry Aldehyde Amide/Urea Time (min) Yield (%)
1 Benzaldehyde Acetamide 30 95
2 4-Chlorobenzaldehyde Acetamide 25 98
3 4-Nitrobenzaldehyde Acetamide 20 97
4 4-Methoxybenzaldehyde Acetamide 40 92
5 Benzaldehyde Benzamide 35 93
6 Benzaldehyde Urea 45 90

A crucial aspect of heterogeneous catalysis is the ability to recycle the catalyst, which contributes to the economic and environmental sustainability of a chemical process. Studies on MSNs-HPZ-SO3H have demonstrated its excellent recyclability. After the completion of the reaction, the catalyst can be easily recovered by simple filtration, washed, dried, and reused in subsequent reaction cycles without a significant loss of its catalytic activity. For the synthesis of 1-amidoalkyl-2-naphthols, the MSNs-HPZ-SO3H catalyst was successfully reused for at least five consecutive runs, with only a marginal decrease in product yield, as detailed in the following table.

Recyclability of MSNs-HPZ-SO3H Catalyst

Cycle Yield (%)
1 95
2 94
3 93
4 92
5 91

The sustained high performance of the catalyst over multiple cycles underscores its stability and the robustness of the linkage between the active this compound groups and the silica support.

Kinetic and Mechanistic Aspects of Catalyzed Reactions

Understanding the kinetics and reaction mechanism is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by this compound systems, these studies provide insights into the role of the active sites and the catalytic pathway.

Kinetic Analyses of Acid-Catalyzed Organic Transformations

While specific kinetic studies providing quantitative data such as reaction orders, rate constants, and activation energies for the this compound system are not extensively detailed in the available literature, the general principles of acid catalysis can be applied. In the synthesis of 1-amidoalkyl-2-naphthols catalyzed by MSNs-HPZ-SO3H, the reaction progress is typically monitored over time to determine the optimal reaction duration for achieving maximum yield. The observed high reaction rates, leading to excellent yields in short timeframes, suggest a low activation energy barrier for the transformation, facilitated by the acidic sites of the catalyst.

Elucidation of Active Sites and Catalytic Cycles

The active sites in the MSNs-HPZ-SO3H catalyst are the Brønsted acidic protons of the sulfamic acid group and the basic nitrogen atoms of the homopiperazine moiety. A plausible catalytic cycle for the synthesis of 1-amidoalkyl-2-naphthols, based on the established mechanisms of similar acid-catalyzed multicomponent reactions, can be proposed. researchgate.net

The catalytic cycle is believed to be initiated by the activation of the aldehyde by a proton from the sulfamic acid group, which increases its electrophilicity. This is followed by a nucleophilic attack from the enolic form of the amide, generating an acyliminium ion intermediate. Simultaneously, β-naphthol is activated by the catalyst. The subsequent reaction between the activated β-naphthol and the acyliminium ion, followed by tautomerization, leads to the formation of the final 1-amidoalkyl-2-naphthol product and the regeneration of the catalyst for the next cycle. The bifunctional nature of the catalyst, possessing both acidic and basic sites, may play a cooperative role in activating the different reactants and facilitating the key bond-forming steps of the reaction.

Structural Elucidation and Supramolecular Chemistry

Crystal Engineering of Piperazine-Acid Co-Crystals and Salts

Crystal engineering is the rational design of crystalline solids with desired properties by controlling the way molecules assemble in the solid state. researchgate.net This is achieved by utilizing strong and directional non-covalent interactions, such as hydrogen bonds, to guide the formation of specific, predictable packing arrangements known as supramolecular synthons. researchgate.netnih.gov In the case of piperazine (B1678402) and its derivatives with various acids, the resulting solid form can be either a co-crystal or a salt. The formation of a salt is highly probable when the difference in pKa between the acid and the base (ΔpKa) is greater than 3. researchgate.net

The reaction between piperazine and sulfamic acid results in a salt, piperazinium sulfamate (B1201201), where protons are transferred from the sulfamic acid to both nitrogen atoms of the piperazine ring. This creates a piperazinium dication (C₄H₁₂N₂²⁺) and two sulfamate anions (H₂NSO₃⁻). The resulting ionic species then self-assemble into a stable crystalline lattice, driven primarily by powerful charge-assisted hydrogen bonds. researchgate.netacs.org The study of similar organic salts provides insight into the expected crystallographic parameters.

Table 1: Illustrative Crystallographic Data for a Piperazine-Acid Salt This table presents typical data based on related piperazinium salt structures.

ParameterValue
Empirical FormulaC₄H₁₄N₄O₆S₂
Formula Weight286.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 5.5 Å, b = 10.0 Å, c = 9.5 Å, β = 105°
Volume505 ų
Z (Formula units/cell)2

Supramolecular Interactions and Hydrogen Bonding Networks

The stability and specific geometry of the piperazinium sulfamate crystal lattice are dominated by a network of hydrogen bonds. These interactions link the cationic and anionic components into a robust three-dimensional architecture.

Charge-assisted hydrogen bonds (CAHBs) are a particularly strong class of non-covalent interactions that form between ions. frontiersin.org They combine the directionality of a standard hydrogen bond with a significant electrostatic (ionic) attraction, making them a powerful tool in crystal engineering. researchgate.netfrontiersin.org In the piperazinium sulfamate salt, the primary interactions are of the N⁺–H···O⁻ type, where the protonated amine groups of the piperazinium dication act as strong hydrogen bond donors, and the oxygen atoms of the sulfamate anion serve as acceptors. acs.orgnih.gov These CAHBs are the principal cohesive force responsible for the formation and stability of the crystalline salt. mdpi.com An analogous system, a co-crystal of glycine and sulfamic acid, similarly assembles via charge-assisted N-H···O hydrogen bonds. acs.org

The hydrogen bonds in crystalline structures often form recognizable patterns or motifs, which can be described using graph-set notation. A common motif found in piperazinium salts is the R₄⁴(12) ring, which involves four donor and four acceptor atoms in a 12-membered ring. nih.govresearchgate.net In the piperazinium sulfamate structure, the chair-conformation piperazinium dication, with its four equatorial N-H donors, can interact with four surrounding sulfamate anions. These anions, in turn, use their oxygen atoms as acceptors to form these characteristic ring motifs. Other related motifs, such as R₂²(8) rings, which are frequently observed between carboxylic acids and sulfonamides, may also be present, linking ions into chains or sheets. nih.govresearchgate.net

Table 2: Typical Hydrogen Bond Parameters in Piperazinium Salts

Donor (D) - H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
N⁺-H···O⁻1.021.752.76170
N-H···O1.011.802.80168

Polymorphism and Stereodynamics in Crystalline Adducts

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties.

Table 3: Hypothetical Comparison of Two Polymorphs of Piperazinium Sulfamate

PropertyPolymorph A (Monoclinic)Polymorph B (Orthorhombic)
Crystal SystemMonoclinicOrthorhombic
PackingDensely packed layersLess dense 3D network
Dominant H-Bond MotifR₄⁴(12) rings forming sheetsR₂²(8) rings forming chains
Relative StabilityThermodynamically more stableMetastable form

Stereochemical Influence on Supramolecular Assembly

The stereochemistry of the piperazine ring can significantly influence the resulting supramolecular architecture. Piperazine typically adopts a chair conformation, which minimizes steric strain. However, it can also exist in a higher-energy boat conformation. The specific conformation adopted in a crystal structure is influenced by the packing forces and the hydrogen bonding network.

The disposition of the functional groups of coformers can induce variations in the nature and type of interactions, thereby affecting the molecular recognition and self-assembly mechanism in cocrystals nih.gov. In the context of piperazine;sulfamic acid, the orientation of the N-H bonds in the piperazine ring and the S=O and S-O-H groups in sulfamic acid will dictate the geometry of the hydrogen bonds. Different stereochemical arrangements can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the interaction between the piperazinium cation and the sulfamate anion can lead to the formation of discrete zero-dimensional (0D) assemblies, one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks.

While specific studies on the stereochemical influence in this compound are not prevalent in the reviewed literature, the principles of crystal engineering suggest that controlling the stereochemistry of piperazine derivatives could be a strategy to tune the physicochemical properties of the resulting solid form.

Advanced Crystallographic Techniques for Structural Characterization

The precise determination of the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for understanding the structure-property relationships of this compound. Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) are indispensable tools in this regard.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

In a study on a cocrystal of glycine and sulfamic acid, SCXRD analysis revealed the formation of a noncentrosymmetric ionic cocrystal with the composition [(Gly)₂H]⁺[NH₂SO₃]⁻. The crystal system was determined to be monoclinic with the space group P1c1 mdpi.com. This detailed structural information allowed for the rationalization of the material's piezoelectric properties mdpi.com. Similarly, for this compound, SCXRD would be essential to determine if proton transfer has occurred from sulfamic acid to piperazine, thus forming a salt (piperazinium sulfamate), and to characterize the resulting hydrogen-bonding network.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Sulfamic Acid Cocrystal

ParameterGlycine-Sulfamic Acid Cocrystal mdpi.com
Crystal System Monoclinic
Space Group P1c1
a (Å) 5.34
b (Å) 8.65
c (Å) 9.21
α (°) 90
β (°) 108.3
γ (°) 90
Volume (ų) 403.5
Z 2

This table presents data for a glycine-sulfamic acid cocrystal to illustrate the type of information obtained from an SCXRD study, as specific data for this compound was not available in the search results.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polycrystalline Materials

Powder X-ray Diffraction is a versatile and rapid technique used to identify crystalline phases and to analyze polycrystalline materials. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. PXRD is crucial for confirming the formation of a new crystalline phase, such as a cocrystal, and for distinguishing it from a simple physical mixture of the starting components.

In the characterization of a daidzein-piperazine cocrystal, PXRD was used to confirm the formation of a new solid phase, which exhibited a unique diffraction pattern distinct from the individual components and their physical mixture. The experimental PXRD pattern was also compared with a pattern simulated from the SCXRD data to ensure the purity of the bulk sample.

For this compound, PXRD would be employed to monitor the progress of cocrystallization reactions, to assess the phase purity of the resulting material, and to study its stability under various conditions such as temperature and humidity. The appearance of new diffraction peaks at different 2θ values compared to pure piperazine and sulfamic acid would indicate the formation of the desired cocrystal or salt.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Piperazine (B1678402);Sulfamic Acid Systems

Quantum chemical methods are powerful tools for elucidating the fundamental properties of molecular systems. Both Density Functional Theory (DFT) and ab initio methods have been employed to study the piperazine-sulfamic acid complex, providing a comprehensive understanding of its electronic structure, interactions, and spectroscopic properties.

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and molecular interactions within the piperazine-sulfamic acid system. researchgate.netnih.gov These calculations have been crucial in understanding the formation and stability of clusters involving piperazine and sulfuric acid (a related and atmospherically relevant acid). au.dkhelsinki.finih.govacs.org

Quantum chemical calculations have shown that piperazine can enhance the formation of new particles based on sulfuric acid, a process of significant atmospheric importance. au.dkhelsinki.finih.govacs.org Studies indicate that piperazine acts in a manner similar to a monoamine in its ability to stabilize sulfuric acid. au.dkhelsinki.finih.govacs.org The enhancing potential of piperazine in new particle formation is noted to be greater than that of dimethylamine, a well-known agent in this process, but less than the chainlike diamine putrescine. au.dknih.govacs.org

The optimized molecular structure and electronic features of related aryl sulfonyl piperazine derivatives have been investigated using the B3LYP method with a 6-31G(d,p) basis set. researchgate.net These studies involve the analysis of frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions and global reactivity parameters to determine the reactive nature of the compounds. researchgate.net Molecular electrostatic potential (MEP) analysis helps in identifying the positive and negative centers of the molecules, revealing that negative electrostatic potential is localized in the sulfamide (B24259) function. researchgate.net

Further DFT studies on similar systems, such as 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid, have utilized the B3LYP method to determine stable conformers and calculate structural and vibrational parameters. nih.gov These calculations also provide insights into thermodynamic properties and charge distribution within the molecule. nih.gov

Table 1: Comparison of Piperazine's Enhancement Potential

Compound Enhancing Potential Relative to Sulfuric Acid-Based New Particle Formation
Piperazine Greater than Dimethylamine, Less than Putrescine. au.dknih.govacs.org
Dimethylamine One of the strongest enhancing agents confirmed by observations and experiments. au.dknih.govacs.org

| Putrescine | Higher enhancing potential than piperazine. au.dknih.govacs.org |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to obtain high-accuracy energetic and spectroscopic predictions for systems involving piperazine derivatives. For instance, calculations on 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid have been performed using the Hartree-Fock method to determine its structural and spectroscopic data in the ground state. nih.gov

These high-level calculations are essential for benchmarking the results from more computationally efficient DFT methods and for providing precise data on molecular geometries, vibrational frequencies, and reaction energies. While detailed ab initio studies specifically on the piperazine-sulfamic acid complex are less commonly reported in readily available literature, the principles are widely applied in computational chemistry to validate and refine our understanding of such molecular interactions.

Reaction Dynamics and Kinetic Modeling

The study of reaction dynamics and the use of kinetic modeling provide a bridge between the molecular-level details from quantum chemistry and the macroscopic behavior of chemical systems. These approaches are particularly important for understanding the role of the piperazine-sulfamic acid system in atmospheric processes.

Computational simulations have been instrumental in elucidating the mechanisms of atmospheric new particle formation (NPF) where piperazine and sulfuric acid are involved. au.dkhelsinki.finih.govacs.org Kinetic modeling based on quantum chemical data is used to evaluate the potential of piperazine to enhance sulfuric acid-based NPF. au.dkhelsinki.finih.govacs.org

These simulations show that the initial formation of a (PZ)1(SA)1 cluster (where PZ is piperazine and SA is sulfuric acid) is a key step. au.dkhelsinki.finih.govacs.org The subsequent growth of this cluster is predicted to occur mainly through the gradual addition of either a piperazine or sulfuric acid monomer, followed by the addition of another (PZ)1(SA)1 cluster. au.dkhelsinki.finih.govacs.org Such detailed mechanistic insights are critical for accurately modeling the atmospheric fate of piperazine and its impact on aerosol formation. au.dkhelsinki.finih.govacs.org Simulations performed at 278.15 K have been used to calculate the equilibrium hydrate (B1144303) distribution for various clusters, providing a more realistic picture of the process under atmospheric conditions. helsinki.fi

The theoretical examination of reaction paths and the characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. For the degradation of piperazine in the atmosphere, quantum chemistry calculations at the M06-2X/aug-cc-pVTZ level have been used to derive photo-oxidation schemes. nih.govacs.org These studies help in understanding the initial steps of reactions, such as the abstraction of hydrogen atoms by OH radicals, and the subsequent reaction pathways. nih.govacs.org

Master equation modeling is often employed to analyze the pivotal reaction steps in these complex atmospheric reaction networks. nih.govacs.org This approach allows for the calculation of rate coefficients and branching ratios for different reaction channels, which are essential inputs for larger-scale atmospheric models. nih.govacs.org

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules at interfaces, which is relevant for understanding the role of piperazine and sulfamic acid in aerosol particles. rsc.orgdovepress.comarxiv.org MD simulations can provide atomistic-level insights into the structure and dynamics of the electric double layer at electrified interfaces, which is crucial for a complete understanding of interfacial phenomena. rsc.org

While specific MD simulations focusing solely on the piperazine-sulfamic acid system at interfaces are not extensively detailed in the provided search results, the methodology is broadly applicable. Such simulations would involve modeling the interactions of the piperazine-sulfamic acid complex with other atmospheric components, such as water, at the surface of an aerosol particle. These simulations can reveal how the complex orients itself at the interface and how it influences the surface properties of the aerosol, which in turn affects its growth and reactivity.

Prediction and Rationalization of Physicochemical Properties

Theoretical chemistry provides powerful tools for predicting the physicochemical properties of crystalline materials from first principles, often using methods rooted in density functional theory (DFT). These calculations can offer insights into a material's behavior before it is synthesized or can help to explain experimentally observed phenomena at a molecular level.

Computational Determination of Electromechanical Properties (e.g., Piezoelectric Tensors)

The electromechanical properties of a crystal, such as its piezoelectric response, are dictated by its crystal symmetry. For a material to be piezoelectric, it must crystallize in a non-centrosymmetric space group. Computational modeling, specifically DFT, is a standard method for predicting the full piezoelectric tensor of a material. This process involves calculating the electronic and structural response of the crystal lattice to applied mechanical stress or an external electric field.

Should such a study be performed on piperazinium sulfamate (B1201201), it would first require an accurate crystal structure, either from experimental X-ray diffraction or from crystal structure prediction methods. Researchers would then use this structure to compute the piezoelectric strain tensor (d) and the piezoelectric voltage tensor (g). These tensors provide quantitative data on the magnitude of the electric charge generated under stress and the electric field produced, respectively, which are critical parameters for evaluating a material's potential in sensor, actuator, and energy-harvesting applications.

Theoretical Assessment of Electronic and Optical Properties (e.g., HOMO-LUMO Gap, Nonlinear Optics)

The electronic and optical properties of a molecule or crystal can be effectively assessed using quantum chemical calculations. A key parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of a material's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally corresponds to a material that is more easily excitable and potentially more reactive.

Furthermore, these computational methods are invaluable for predicting nonlinear optical (NLO) properties. Calculations can determine the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These values indicate how the charge distribution in the material responds to an external electric field, such as that from a high-intensity laser. Materials with significant hyperpolarizability values are sought after for applications in optoelectronics and photonics, including frequency conversion and optical switching. A theoretical study on piperazinium sulfamate would reveal whether the interaction between the piperazinium cation and the sulfamate anion leads to enhanced NLO effects, a phenomenon observed in many organic salts.

While the specific computational data for piperazine;sulfamic acid is not yet available, the established methodologies highlight a clear path for future research into the potential properties of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a primary tool for confirming the formation of the piperazinium sulfamate (B1201201) salt by identifying the characteristic vibrational modes of the constituent ions.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in piperazine (B1678402);sulfamic acid and confirming the proton transfer that signifies salt formation. In the solid state, sulfamic acid exists as a zwitterion (H₃N⁺–SO₃⁻), and upon reaction with piperazine, a proton is transferred from the piperazinium cation precursor to the sulfamate anion, resulting in a doubly protonated piperazinium dication and two sulfamate anions, or a monoprotonated piperazinium cation and a sulfamate anion, depending on the stoichiometry. The FT-IR spectrum provides clear evidence of this ionic structure.

The spectrum of the salt is characterized by the disappearance of bands associated with the neutral piperazine N-H and the acidic S-OH groups, and the appearance of new bands corresponding to the piperazinium cation (N-H⁺) and the sulfamate anion (SO₃⁻).

Key vibrational bands for piperazinium sulfamate include:

N-H⁺ Stretching: Strong, broad absorptions typically appear in the region of 3200-2800 cm⁻¹. These bands are characteristic of the stretching vibrations of the N-H⁺ groups in the piperazinium cation and are a definitive indicator of protonation.

SO₃⁻ Asymmetric and Symmetric Stretching: The sulfamate anion gives rise to strong absorption bands corresponding to the stretching of the S-O bonds. The asymmetric stretching (νₐₛ(SO₃⁻)) typically appears as a strong band around 1250-1260 cm⁻¹, while the symmetric stretching (νₛ(SO₃⁻)) is observed near 1030-1060 cm⁻¹ semanticscholar.orgaip.orgasianpubs.org.

N-H⁺ Bending: The bending vibrations of the N-H⁺ groups are found in the 1600-1500 cm⁻¹ region.

Piperazinium Ring Vibrations: The characteristic C-H stretching, scissoring, twisting, and wagging vibrations of the piperazine ring methylene (B1212753) groups are observed in their typical regions (approx. 2980-2800 cm⁻¹ for stretching, 1480-1440 cm⁻¹ for scissoring) niscair.res.in.

S-N Stretching: The stretch for the S-N bond in the sulfamate anion is found at lower frequencies, typically around 790 cm⁻¹ semanticscholar.orgaip.org.

The analysis of these bands, particularly the presence of N-H⁺ and SO₃⁻ vibrations, confirms the identity of the compound as an amine salt nih.govresearchgate.net.

Table 1: Characteristic FT-IR Vibrational Frequencies for Piperazinium Sulfamate

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
ν(N-H⁺) 3200 - 2800 Stretching of the protonated amine groups in the piperazinium ring.
ν(C-H) 2980 - 2800 Asymmetric and symmetric stretching of methylene (CH₂) groups.
δ(N-H⁺) 1600 - 1500 Bending (scissoring) of the protonated amine groups.
δ(CH₂) 1480 - 1440 Scissoring vibration of methylene groups in the piperazine ring.
νₐₛ(SO₃⁻) 1260 - 1250 Asymmetric stretching of the sulfonate group.
νₛ(SO₃⁻) 1060 - 1030 Symmetric stretching of the sulfonate group.
ν(C-N) 1180 - 1050 Stretching of the carbon-nitrogen bonds in the piperazine ring.
ν(S-N) ~790 Stretching of the sulfur-nitrogen bond in the sulfamate anion.

Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information on the molecular vibrations of piperazine;sulfamic acid. Due to different selection rules, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. This is particularly true for non-polar bonds and symmetric vibrations.

In the Raman spectrum of piperazinium sulfamate, the symmetric vibrations of the sulfamate anion are often more prominent than in the IR spectrum. The S-O symmetric stretch (νₛ(SO₃⁻)) around 1030-1060 cm⁻¹ typically yields a strong and sharp signal asianpubs.org. The piperazinium ring vibrations, especially the ring breathing modes, are also well-defined niscair.res.in. The C-H stretching vibrations are observed in the 3000-2800 cm⁻¹ region, similar to the IR spectrum.

Raman spectroscopy is also highly sensitive to the solid-state structure of the material. Low-frequency Raman scattering (typically below 200 cm⁻¹) can probe lattice vibrations (phonons), providing insights into the crystal lattice structure and intermolecular interactions, such as the hydrogen bonding network between the piperazinium cations and sulfamate anions nih.gov. Conformational studies of the piperazine ring, which exists predominantly in a chair conformation, can also be aided by Raman analysis, as different conformers may exhibit distinct vibrational signatures dntb.gov.ua.

Table 2: Key Raman Shifts for Piperazinium Sulfamate

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
ν(C-H) 3000 - 2800 Stretching vibrations of methylene (CH₂) groups.
Ring Breathing 850 - 800 Symmetric expansion and contraction of the piperazinium ring.
νₛ(SO₃⁻) 1060 - 1030 Strong, sharp signal from the symmetric stretch of the sulfonate group.
ν(C-N) 1186, 1120, 1049 Stretching of C-N bonds within the piperazinium ring niscair.res.in.
Lattice Modes < 200 Low-frequency modes related to the crystal lattice structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of this compound in both solution and solid states.

In solution, ¹H and ¹³C NMR spectroscopy confirms the structure of the piperazinium cation and provides information about its dynamic behavior. The piperazine ring typically adopts a thermodynamically stable chair conformation.

¹H NMR: In the neutral piperazine molecule, the protons on the four methylene groups are chemically equivalent and typically show a single, often broad, signal around 2.8-2.9 ppm in deuterated solvents like D₂O or CDCl₃ chemicalbook.com. Upon protonation to form the piperazinium cation, the symmetry and electronic environment change. The signal for the CH₂ protons shifts downfield due to the electron-withdrawing effect of the adjacent positively charged nitrogen atoms. Furthermore, the rapid chair-to-chair interconversion of the ring may slow down sufficiently on the NMR timescale, leading to the resolution of distinct signals for the axial and equatorial protons nih.gov. The N-H⁺ protons themselves may be observable as a broad signal, depending on the solvent and its rate of exchange.

¹³C NMR: Neutral piperazine shows a single carbon resonance at approximately 45-47 ppm ingentaconnect.comchemicalbook.com. Upon protonation, this signal is expected to shift downfield to the 42-45 ppm range, reflecting the change in the electronic environment around the carbon atoms rsc.orglew.ro. The observation of a single peak confirms the chemical equivalence of the four carbon atoms in the cation, consistent with a rapid conformational equilibrium in solution.

Temperature-dependent NMR studies can be used to investigate the stereodynamics, such as the energy barrier for the chair-to-chair ring inversion of the piperazinium cation researchgate.netnih.govresearchgate.net.

Table 3: Expected NMR Chemical Shifts (δ) for Piperazinium Cation in Solution

Nucleus Expected Chemical Shift (ppm) Multiplicity Notes
¹H (CH₂) 3.0 - 3.5 Singlet or Multiplet Appears as a singlet with rapid ring inversion. May resolve into distinct axial/equatorial signals at low temperature or in specific solvents.
¹³C (CH₂) 42 - 45 Single Peak All four carbon atoms are chemically equivalent. Shifted downfield from neutral piperazine (~46 ppm).

Solid-state NMR (ssNMR) spectroscopy is uniquely suited to probe the structure of materials in their crystalline form, providing information that is inaccessible by solution-state methods wikipedia.orgemory.edu. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained.

For this compound, ¹³C CP/MAS NMR would be a critical tool to confirm proton transfer in the solid state. The chemical shifts of the piperazinium cation carbons in the solid state would differ significantly from those of neutral piperazine, providing unambiguous evidence of salt formation nih.gov.

Furthermore, ssNMR is highly sensitive to the local crystallographic environment. If the carbon atoms within the piperazinium ring are not crystallographically equivalent in the unit cell (e.g., due to specific packing arrangements or hydrogen bonding), multiple peaks may be observed in the ¹³C CP/MAS spectrum. This splitting can provide valuable information about the symmetry of the molecule within the crystal lattice and can be used to identify different polymorphic forms of the salt. Similarly, ssNMR techniques can be applied to study the nitrogen and proton environments, further detailing the hydrogen-bonding network between the cation and the sulfamate anion .

Thermal Analysis for Material Stability and Catalyst Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for assessing the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events like melting and decomposition. nih.govtsijournals.com

For piperazine and its derivatives, thermal stability is a critical parameter. Studies on aqueous piperazine show that thermal degradation begins to occur at elevated temperatures, typically from 135 °C to 175 °C. utexas.edu The degradation process is often first-order with respect to the piperazine concentration. utexas.edu

In the TGA analysis of a related compound, piperazinium sulphate, the material was found to be thermally stable up to 72°C. xianshiyoudaxuexuebao.com The major weight loss for this crystal occurred in the range of 340°C to 420°C. xianshiyoudaxuexuebao.com The DTA curve showed a sharp endothermic peak at 380°C, which corresponds to the decomposition of the material and indicates a good degree of crystallinity. xianshiyoudaxuexuebao.com When piperazine-N-sulfamic acid is functionalized onto silica (B1680970) nanoparticles, the TGA curve shows distinct weight loss stages corresponding to the loss of water molecules, the decomposition of the organic sulfamic acid group, and finally the decomposition of the underlying support material. researchgate.net

Table 2: Thermal Analysis Data for Piperazinium Sulphate

Analysis Type Key Finding Temperature Range/Point Reference
TGA Onset of Major Weight Loss 340 °C xianshiyoudaxuexuebao.com
TGA End of Major Weight Loss 420 °C xianshiyoudaxuexuebao.com

Surface and Porosity Characterization for Heterogeneous Catalysts

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface morphology, including the shape and size of particles, of a solid material. In the context of heterogeneous catalysts, the surface structure is critical as it directly influences the accessibility of active sites and, consequently, the catalytic activity.

When piperazine-sulfamic acid is used as a catalyst or functionalized onto a support, SEM analysis provides vital information about its physical form. For instance, SEM images of a nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid catalyst revealed its surface features. researchgate.net Similarly, when sulfamic acid is used as a catalyst, SEM combined with energy-dispersive X-ray (SEM-EDX) can be used to characterize the catalyst's surface and elemental composition. researchgate.net The morphology observed can range from well-defined crystalline structures to amorphous agglomerates, depending on the synthesis method. These images can confirm the dispersion of the catalytic species on a support material and identify any changes in morphology after repeated use, which is crucial for evaluating catalyst stability. researchgate.net

Nitrogen adsorption-desorption analysis at 77 K is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials, which are critical parameters for heterogeneous catalysts. The shape of the isotherm provides qualitative information about the pore structure.

When piperazine-sulfamic acid is immobilized on a porous support like silica (SBA) or reduced graphene oxide (rGO), its catalytic efficiency is heavily dependent on the textural properties of the resulting material. researchgate.netresearchgate.net The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area. The isotherm's shape can be classified according to IUPAC standards, indicating the nature of the porosity (microporous, mesoporous, or macroporous). chemrxiv.org For example, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials. chemrxiv.org The pore size distribution is typically calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. These parameters—high surface area and appropriate pore dimensions—are essential for ensuring that reactant molecules can access the active catalytic sites within the material's structure. researchgate.net

Elemental Analysis for Stoichiometry and Purity of Synthesized Materials

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing quantitative information on the elemental composition of a sample. This analytical method is fundamental for verifying the empirical formula of a substance, thereby confirming its stoichiometry and assessing its purity. The technique is particularly crucial in the synthesis of salts like piperazine sulfamate, where it validates the formation of the desired 1:1 adduct between the base (piperazine) and the acid (sulfamic acid).

The principle of modern elemental analysis, typically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The combustion process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced to N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The amounts of these gases are used to calculate the percentage by weight of each element in the original sample.

For the compound this compound, the theoretical elemental composition can be calculated from its chemical formula, C₄H₁₃N₃O₃S. The molecular weight and the expected weight percentages of each element are presented below. A comparison of these theoretical values with the experimental results obtained from an elemental analyzer provides a direct measure of the compound's purity and confirms its empirical formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered evidence of a successful synthesis of a pure compound.

Below is the theoretical elemental composition for this compound.

Theoretical Elemental Composition of this compound (C₄H₁₃N₃O₃S)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Weight Percentage (%)
Carbon C 12.01 4 48.04 26.24
Hydrogen H 1.01 13 13.13 7.17
Nitrogen N 14.01 3 42.03 22.95
Oxygen O 16.00 3 48.00 26.21
Sulfur S 32.07 1 32.07 17.51

| Total | | | | 183.27 | 100.00 |

Elemental Analysis of a Piperazine Derivative

Element Theoretical (%) Found (%) Difference (%)
C 58.13 58.12 -0.01
H 5.58 5.57 -0.01

The close agreement between the theoretical and experimentally determined percentages for Carbon, Hydrogen, and Nitrogen in the example above indicates a high degree of purity for the synthesized piperazine derivative. organic-chemistry.org This demonstrates the power of elemental analysis in confirming the successful synthesis and purification of novel compounds.

Environmental and Atmospheric Chemical Applications

Role of Piperazine-Sulfuric Acid Clusters in Atmospheric New Particle Formation (NPF)

Piperazine (B1678402) (PZ), a cyclic diamine, has been identified as one of approximately 160 amines present in the atmosphere, with its atmospheric concentration expected to rise with the large-scale implementation of amine-based carbon capture technologies. acs.orgau.dkhelsinki.fi A significant pathway for the removal of atmospheric piperazine is its participation in new particle formation (NPF) alongside sulfuric acid (SA). acs.orgau.dkhelsinki.fi This process is crucial for understanding the lifecycle and environmental impact of piperazine.

Quantum chemical calculations have shown that piperazine can enhance sulfuric acid-based NPF even at concentrations at the parts per trillion (ppt) level. acs.orgau.dknih.gov The formation of piperazine-sulfuric acid clusters is a key step in this process. The initial and most critical step is the formation of a (PZ)₁(SA)₁ cluster. acs.orgau.dknih.gov Following this, the cluster primarily grows by the sequential addition of either piperazine or sulfuric acid monomers, or by the addition of another (PZ)₁(SA)₁ cluster. acs.orgau.dknih.gov

Interestingly, research indicates that piperazine behaves more like a monoamine in its ability to stabilize sulfuric acid. acs.orgau.dknih.gov However, its potential to enhance NPF is greater than that of dimethylamine, a compound recognized as one of the most potent enhancing agents in atmospheric observations and experiments. acs.orgau.dkhelsinki.finih.gov Conversely, the enhancing potential of piperazine is less than that of the chainlike diamine, putrescine. acs.orgau.dkhelsinki.finih.gov The participation of piperazine in NPF is a significant removal pathway, potentially altering its environmental impact when compared to considering only oxidation pathways. acs.orgau.dk

The table below summarizes the comparative enhancing potential of piperazine on sulfuric acid-based NPF.

CompoundEnhancing Potential Relative to PiperazineRole in NPF
Piperazine (PZ) BaselineEnhances SA-based NPF at ppt (B1677978) levels. acs.orgau.dknih.gov
Dimethylamine LowerOne of the strongest known enhancing agents. acs.orgau.dkhelsinki.finih.gov
Putrescine HigherA chainlike diamine with strong enhancing potential. acs.orgau.dkhelsinki.finih.gov
Monoethanolamine (MEA) Not directly compared in enhancing potential but also participates in SA-based NPF.Participation in SA-based NPF is a significant sink. helsinki.fi

Chemical Transformation and Fate of Piperazine in the Atmosphere

The atmospheric fate of piperazine is primarily governed by its reactions with oxidants and its involvement in NPF. The major removal process for gaseous piperazine during the daytime is its reaction with hydroxyl (OH) radicals. acs.org Experimental studies have determined the rate coefficient for the reaction of piperazine with OH radicals to be kOH-piperazine = (2.8 ± 0.6) × 10–10 cm³ molecule⁻¹ s⁻¹ at 307 ± 2 K and 1014 ± 2 hPa. acs.orgresearchgate.net

The reaction with OH radicals can proceed through two main pathways: abstraction of a hydrogen atom from a C-H bond or an N-H bond. acs.orgresearchgate.net

C–H abstraction: This is the predominant pathway and leads to the formation of 1,2,3,6-tetrahydropyrazine as the major product. acs.orgresearchgate.net

N–H abstraction: This is a minor pathway, with a derived initial branching ratio of kN–H/(kN–H + kC–H) being 0.18 ± 0.04. acs.org This pathway can lead to the formation of 1-nitropiperazine (B131163) and 1-nitrosopiperazine (B26205) as minor products. acs.orgresearchgate.net

Another significant aspect of piperazine's atmospheric transformation is its reaction with nitric acid, which leads to substantial aerosol formation. acs.org Both primary and secondary photo-oxidation products, including 1-nitropiperazine and 1,4-dinitropiperazine, have been detected in these aerosol particles. acs.org

Interplay of Acid-Base Reactions in Atmospheric Aerosol Formation

Acid-base reactions are fundamental to the formation of atmospheric aerosols, particularly in the context of piperazine and sulfuric acid. acs.orghelsinki.fi The formation of stable clusters between the basic piperazine and the acidic sulfuric acid is a classic example of such an interaction driving NPF. acs.orghelsinki.fi This process is a key mechanism for transferring these species from the gas phase to the particle phase.

In the formation of piperazine-sulfuric acid clusters, proton transfer plays a crucial role in stabilizing the clusters. There are two observed patterns of proton acceptance by piperazine:

Single Proton Acceptance: A single piperazine molecule accepts one proton from a sulfuric acid molecule. In this scenario, only one of the -NH- groups in the piperazine molecule is protonated. This is the more common mechanism, observed in clusters such as (PZ)₁(SA)₁₋₃, (PZ)₂(SA)₁₋₄, (PZ)₃(SA)₁, and (PZ)₃(SA)₃. helsinki.fi

Double Proton Acceptance: A single piperazine molecule accepts two protons from two different sulfuric acid molecules. This results in the protonation of both -NH- groups of the piperazine molecule. This phenomenon has been observed specifically in the (PZ)₁(SA)₄ cluster. helsinki.fi

The strength of the acid-base interaction influences the stability of the resulting clusters and their growth into larger aerosol particles. The formation of these salt-like clusters significantly lowers the vapor pressure of the components, facilitating condensation and particle growth. The main decay route for most piperazine-sulfuric acid clusters is through the evaporation of a piperazine or sulfuric acid monomer, highlighting the dynamic nature of these acid-base equilibria in the atmosphere. helsinki.fi

Computational Modeling of Atmospheric Reaction Pathways

Computational modeling, including quantum chemical calculations and kinetics modeling, has been indispensable in elucidating the atmospheric reaction pathways of piperazine. acs.orgau.dkacs.org These theoretical approaches provide detailed insights into the mechanisms, thermodynamics, and kinetics of reactions that are often difficult to study experimentally.

Quantum chemical calculations have been employed to:

Evaluate the enhancing potential of piperazine on sulfuric acid-based NPF by examining the formation and stability of piperazine-sulfuric acid clusters. acs.orgau.dknih.gov

Determine the geometries and formation free energies of these clusters, which are crucial for understanding their atmospheric relevance. acs.org

Investigate the mechanism of the OH-initiated oxidation of piperazine, corroborating experimental findings and providing a deeper understanding of the reaction pathways. acs.org

Master equation modeling has been used to simulate the reactions under atmospheric conditions, providing valuable data on reaction rates and product branching ratios. acs.org For instance, these models have been used to study the pivotal reaction steps in the photo-oxidation of piperazine and 1-nitropiperazine. acs.org

The combination of these computational methods allows for the development of validated chemical mechanisms that can be implemented in larger-scale atmospheric dispersion models. acs.orgresearchgate.net This is essential for accurately predicting the atmospheric concentrations, fate, and environmental impacts of piperazine released from sources such as carbon capture facilities. acs.org

The table below summarizes key parameters obtained from computational modeling studies of piperazine's atmospheric chemistry.

ParameterValue/FindingSignificance
Enhancing Potential of PZ on SA-based NPF Can enhance NPF at ppt levels. acs.orgau.dknih.govIndicates significance even at low atmospheric concentrations.
Growth of (PZ)(SA) clusters Mainly by gradual addition of SA or PZ monomers. acs.orgau.dkhelsinki.fiElucidates the mechanism of particle growth.
OH-initiated reaction pathways Proceeds via both C-H and N-H abstraction. acs.orgresearchgate.netDetermines the primary oxidation products.
Ratio of PZ removal (NPF vs. NPF + Oxidation) 0.5–0.97 at 278.15 K. acs.orgau.dknih.govShows that NPF can be a dominant sink for piperazine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sulfamic acid derivatives involving piperazine, and how are these methods optimized for yield and purity?

  • Methodological Answer : Sulfamic acid derivatives can be synthesized via ring-opening reactions of cyclic sulfamidates. For example, reacting cyclic sulfamidates with acylamines or thiols generates sulfamic acid salts (Equation (39)) . Piperazine derivatives are often synthesized by reacting piperazine with organic halides or acids to form substituted compounds, which are critical intermediates in pharmaceuticals. Optimization involves controlling stoichiometry, solvent selection (e.g., dry toluene or xylene for moisture-sensitive reactions), and reaction time (e.g., 48 h for sulfamic acid catalyst preparation) .

Q. How can the solubility of CO₂ in aqueous piperazine solutions be experimentally determined, and what factors influence this property?

  • Methodological Answer : Solubility is measured using gravimetric or spectroscopic methods under controlled temperatures (25–70°C) and CO₂ partial pressures. For example, the electrolyte equation of state (EoS) model correlates solubility data with ionic parameters, accounting for piperazine concentration (0.2–0.6 M) and temperature effects. Key factors include pH (carbamate formation), ionic strength, and CO₂ loading .

Q. What analytical techniques are recommended for characterizing piperazine-sulfamic acid complexes, and how are structural ambiguities resolved?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR for carbamate speciation ) and X-ray crystallography are primary tools. Mass spectrometry and infrared (IR) spectroscopy aid in functional group identification. Discrepancies in kinetic data (e.g., conflicting rate constants for CO₂ reactions) are resolved by validating models against experimental datasets (e.g., stopped-flow spectrophotometry ).

Advanced Research Questions

Q. How do reaction mechanisms differ between piperazine monocarbamic acid and dicarbamic acid formation during CO₂ absorption, and what kinetic models best describe these pathways?

  • Methodological Answer : Piperazine reacts with CO₂ via two pathways: (i) direct formation of monocarbamic acid (rate constant k₇ = 2.43 × 10⁴ M⁻¹s⁻¹) and (ii) subsequent dicarbamic acid formation. An extended kinetic model incorporating protonation equilibria and zwitterion deprotonation steps is used. At high pH (>10), free piperazine dominates reactivity, while dicarbamate formation becomes significant at lower pH and higher CO₂ loadings .

Q. What strategies mitigate contradictions in reported kinetic data for CO₂ reactions with piperazine-sulfamic acid systems?

  • Methodological Answer : Discrepancies arise from differences in experimental conditions (e.g., temperature, ionic strength) and analytical methods. Standardizing protocols (e.g., using stopped-flow kinetics with pH-jump techniques ) and validating models against multi-technique datasets (NMR, spectrophotometry) improve consistency. Sensitivity analyses identify dominant pathways (e.g., zwitterion deprotonation vs. direct amine-CO₂ reaction) .

Q. How are nanostructured silicate catalysts functionalized with piperazine-sulfamic acid groups, and what role do these catalysts play in Strecker-type reactions?

  • Methodological Answer : Silica-bonded N-propylpiperazine sulfamic acid (SBPPSA) catalysts are prepared by grafting 3-chloropropyltrimethoxysilane onto silica, followed by reaction with piperazine and chlorosulfonic acid. These catalysts enhance Strecker reaction efficiency via Brønsted acid sites and hydrophobic pockets, enabling solvent-free conditions and high enantioselectivity (e.g., for α-aminonitrile synthesis) .

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